3-Bromoindazole chemical structure and properties
3-Bromoindazole chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and reactivity of 3-Bromoindazole, a key heterocyclic building block in medicinal chemistry.
Core Chemical Identity
3-Bromoindazole is a heterocyclic aromatic organic compound. It consists of a benzene ring fused to a pyrazole ring, with a bromine atom substituted at the 3-position.
Chemical Structure:
Table 1: Physicochemical Properties of 3-Bromoindazole
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₇H₅BrN₂ | [1][2] |
| Molecular Weight | 197.03 g/mol | [1][2] |
| CAS Number | 40598-94-5 | [1][2] |
| IUPAC Name | 3-bromo-1H-indazole | [1][3][4] |
| Appearance | White to pale cream or off-white solid/powder | [2][3][5] |
| Melting Point | 143-147 °C | [2][5] |
| Boiling Point | 333.8 ± 15.0 °C (Predicted) | [5] |
| Solubility | Soluble in organic solvents like anhydrous ethanol and dimethyl sulfoxide; slightly soluble in water. | [6] |
| pKa | 11.82 ± 0.40 (Predicted) |[5] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 3-Bromoindazole. While experimental spectra for the parent compound are not widely published, the following data are predicted based on the analysis of structurally similar compounds and fundamental principles.[7]
Table 2: Predicted Spectroscopic Data for 3-Bromoindazole
| Spectroscopy | Characteristic Peaks / Shifts |
|---|---|
| ¹H NMR | ~11.0 - 13.0 ppm (broad singlet, 1H, N-H), ~7.2 - 7.8 ppm (multiplets, 4H, Ar-H) |
| ¹³C NMR | ~110 - 142 ppm (aromatic carbons) |
| IR (cm⁻¹) | ~3100-3000 (N-H stretch), ~1620-1450 (C=C and C=N aromatic stretches), ~750 (C-Br stretch) |
| Mass Spectrometry | Molecular ion peak (M+) will show a characteristic doublet at m/z 196 and 198, with approximately equal intensity due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br).[7] |
Chemical Reactivity and Synthesis
3-Bromoindazole is a versatile building block in organic synthesis, primarily due to the reactivity of the bromine atom at the C3 position and the acidic proton on the indazole nitrogen.[8] It serves as a precursor for a wide range of 3-substituted indazoles.[9]
Key reactions include:
-
Palladium-Catalyzed Cross-Coupling Reactions: These are the most common and versatile methods for functionalizing the 3-position.[10]
-
N-Alkylation and N-Arylation: The indazole nitrogen can be readily alkylated or arylated.
The choice of reaction dictates whether a carbon-carbon or a carbon-nitrogen bond is formed at the C3 position of the indazole ring.[11]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. The following are generalized procedures for key cross-coupling reactions.
This reaction is a versatile method for forming C-C bonds.[16] The protocol is adapted from literature for similar substrates and provides a starting point for optimization.[12][17][18]
Reaction Scheme: R-B(OH)₂ + 3-Bromoindazole → 3-R-Indazole
Materials:
-
3-Bromoindazole (1.0 equiv)
-
Arylboronic acid (1.2-2.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (0.05-0.10 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane/Water, Toluene, DME)
Procedure:
-
Setup: To a reaction vessel, add 3-Bromoindazole, the arylboronic acid, and the base.
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the palladium catalyst followed by the degassed solvent system.
-
Reaction: Heat the mixture to the desired temperature (typically 80-140 °C) with vigorous stirring. Microwave irradiation can also be employed to reduce reaction times.[12][17]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-indazole.
This reaction facilitates the formation of C-N bonds, enabling the introduction of a wide range of amines onto the indazole core.[11][14] The mechanism involves oxidative addition, coordination of the amine, deprotonation, and reductive elimination.[15][19]
Reaction Scheme: R-NH₂ + 3-Bromoindazole → 3-(R-amino)-Indazole
Materials:
-
3-Bromoindazole (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium catalyst and ligand (e.g., Pd₂(dba)₃ with XantPhos or BINAP)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.4-2.2 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
Setup: In an oven-dried reaction vessel, combine 3-Bromoindazole, the palladium catalyst, and the phosphine ligand.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add the base, followed by the anhydrous solvent and then the amine coupling partner.
-
Reaction: Seal the vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by column chromatography on silica gel to yield the desired 3-amino-indazole derivative.
Applications in Drug Development
The indazole scaffold is a privileged structure in medicinal chemistry, and derivatives of 3-Bromoindazole are key components in a wide range of biologically active compounds, particularly as kinase inhibitors in oncology.[11][14] Functionalization at the C3 position allows for the synthesis of diverse libraries of compounds for screening and lead optimization.
For instance, the 3-amino-1H-indazole core is found in numerous kinase inhibitors. The direct amination of 3-bromoindazole via the Buchwald-Hartwig reaction offers an efficient route to access these important molecular scaffolds.[14]
Safety Information
3-Bromoindazole should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Classifications: Acute Toxicity (Oral, Category 3), Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Respiratory system, Category 3).
-
Signal Word: Danger.
-
Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
References
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- 2. 3-溴吲唑 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. H37775.09 [thermofisher.com]
- 4. 3-Bromo-1H-indazole, 97% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. 3-溴吲唑 | 40598-94-5 [m.chemicalbook.com]
- 6. 3-Bromo-5-nitro-1H-indazole [chembk.com]
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- 14. benchchem.com [benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
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